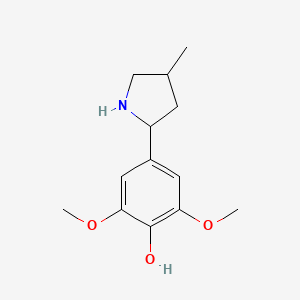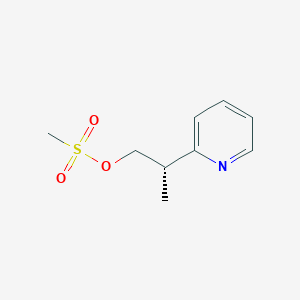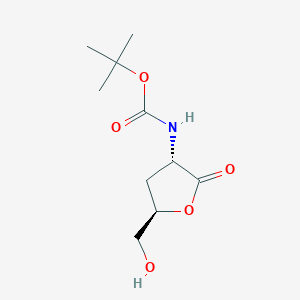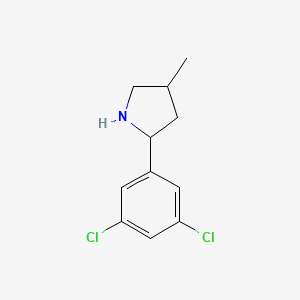![molecular formula C8H6ClNO2 B12869085 (2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
(2-Chlorobenzo[d]oxazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorobenzo[d]oxazol-6-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorophenol with cyanogen bromide to form 2-chlorobenzoxazole, followed by the reduction of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chlorobenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields (2-Chlorobenzo[d]oxazol-6-yl)carboxylic acid.
- Reduction of the compound results in 2-chlorobenzoxazole.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chlorobenzo[d]oxazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (2-Chlorobenzo[d]oxazol-6-yl)methanol is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the precise mechanism of action of this compound.
Comparación Con Compuestos Similares
(6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a similar structure but with an amine group instead of a hydroxymethyl group.
2-Methoxy-5-chlorobenzo[d]oxazole: This derivative has a methoxy group at the 2-position and a chlorine atom at the 5-position.
2-Ethoxybenzo[d]oxazole: This compound features an ethoxy group at the 2-position.
Comparison: (2-Chlorobenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(2-chloro-1,3-benzoxazol-6-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 |
Clave InChI |
NDYRKEHMCYWHAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)OC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
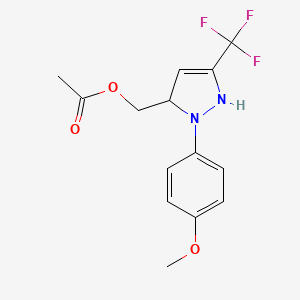
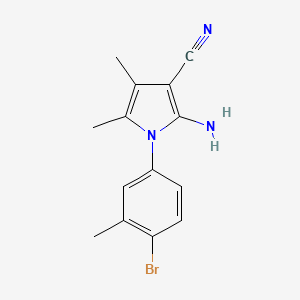
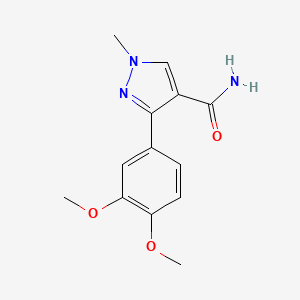
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)

![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
